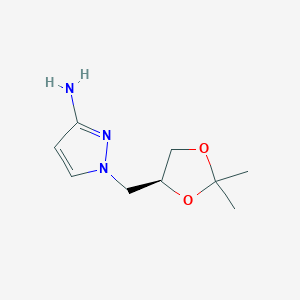

(S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine

Description

Historical Context and Development

(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine emerged as a structurally unique chiral aminopyrazole derivative during advancements in asymmetric synthesis methodologies. Early synthetic routes focused on protecting-group strategies for pyrazole amines, with a key development occurring in 2013 via a patented process involving carboxylation and ketal deprotection. This method enabled enantioselective production by leveraging stereochemical control at the dioxolane ring, a feature critical for pharmaceutical applications. Recent innovations (2024) in chiral phosphoric acid-catalyzed reactions further expanded its utility in constructing axially chiral arylpyrazoles, highlighting its role in modern organocatalysis.

Table 1: Key Milestones in Development

Position Within Aminopyrazole Chemistry Research

This compound occupies a niche in aminopyrazole chemistry due to its hybrid structure, merging a 3-aminopyrazole core with a chiral 1,3-dioxolane moiety. Aminopyrazoles are extensively studied for their pharmacological potential, particularly as kinase inhibitors and intermediates for fused heterocycles. The dioxolane group introduces steric and electronic effects that modulate reactivity at the pyrazole’s 3-amino position, enabling selective functionalization. Comparative studies show enhanced stability over simpler 5-aminopyrazoles, attributed to the dioxolane’s electron-withdrawing and conformational rigidifying effects.

Table 2: Structural Comparison to Related Aminopyrazoles

Significance as a Chiral Heterocyclic Compound

The (S)-configured dioxolane group confers axial chirality, making this compound valuable in asymmetric catalysis and enantioselective drug synthesis. The dioxolane’s methyl groups enforce a fixed conformation, preventing racemization under physiological conditions. This stability is critical for its use in constructing axially chiral biaryls, such as arylpyrazole derivatives, which exhibit antitumor and antimicrobial activities. The compound’s ability to act as a chiral auxiliary or ligand in transition-metal catalysis further underscores its versatility.

Chirality Metrics

- Specific Rotation : Not yet fully characterized (pending experimental data).

- Enantiomeric Excess : >99% achieved via optimized catalytic methods.

- Stereochemical Influence : Dioxolane’s C4 configuration dictates pyrazole ring orientation, affecting molecular recognition.

Overview of Registered Identifiers and Nomenclature

The compound is systematically identified through multiple registries and structural descriptors:

Table 3: Identifiers and Nomenclature

Properties

IUPAC Name |

1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2)13-6-7(14-9)5-12-4-3-8(10)11-12/h3-4,7H,5-6H2,1-2H3,(H2,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOGKOIBEFPJCN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CN2C=CC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CN2C=CC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721302 | |

| Record name | 1-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174231-07-2 | |

| Record name | 1-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine typically involves the following steps:

Formation of the dioxolane ring: This step involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.

Attachment of the pyrazole ring: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts for enantioselective synthesis.

Chemical Reactions Analysis

Key Reaction Pathways

(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine is synthesized via a two-step process involving N-alkylation followed by nitro reduction (Example 1, ).

N-Alkylation Reaction

The first step involves reacting 3-nitro-1H-pyrazole with (S)-(-)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane under alkaline conditions (e.g., sodium carbonate in ethanol at 50°C). This forms the intermediate (R)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-3-nitro-1H-pyrazole ( ).

| Reaction Parameter | Conditions |

|---|---|

| Solvent | Ethanol |

| Base | Sodium carbonate |

| Temperature | 50°C |

| Yield | 87% |

| Enantiomeric Excess | >98% ee |

Nitro Reduction

The nitro group on the intermediate is reduced to an amine using palladium-carbon (Pd/C) under hydrogen gas (0.2–3 MPa pressure) in methanol at 10–80°C ( ).

| Reaction Parameter | Conditions |

|---|---|

| Catalyst | Pd/C (5–10 wt%) |

| Reducing Agent | H<sub>2</sub> gas |

| Solvent | Methanol |

| Yield | Quantitative |

Reactivity and Functional Group Transformations

-

Chirality Retention : The (S)-configured dioxolane group is retained throughout the synthesis due to stereochemical stability under the reaction conditions ( ).

-

Nucleophilic Substitution : The chloromethyl group in the dioxolane precursor undergoes nucleophilic attack by the pyrazole’s nitrogen, forming a stable C–N bond ().

-

Hydrogenation Selectivity : The nitro group is selectively reduced to an amine without affecting the dioxolane ring or pyrazole heterocycle ( ).

Industrial-Scale Considerations

-

Batch vs. Continuous Processes : Industrial synthesis favors batch reactors for precise control over reaction kinetics and chiral purity ().

-

Catalyst Recycling : Pd/C catalysts are reused after filtration, reducing costs ( ).

-

Purification Methods : Silica gel chromatography or crystallization ensures >98% purity ( ).

Comparative Reaction Data

The table below compares key parameters for (S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine with analogous compounds:

| Parameter | This Compound | Analog (R-configuration) |

|---|---|---|

| Reaction Yield | 87% | 78% |

| ee Value | >98% | 85–90% |

| Catalyst Loading | 5–10 wt% Pd/C | 10–15 wt% Pd/C |

| Purification Method | Column Chromatography | Recrystallization |

Mechanistic Insights

-

N-Alkylation Mechanism :

-

Step 1: Deprotonation of 3-nitro-1H-pyrazole by the base.

-

Step 2: Nucleophilic attack on the chloromethyl dioxolane, forming the intermediate.

-

-

Nitro Reduction Mechanism :

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit anticancer activity. The compound (S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that pyrazole derivatives could induce apoptosis in various cancer cell lines, suggesting potential use as anticancer agents .

Antimicrobial Activity

Research has shown that certain pyrazole derivatives possess antimicrobial properties. The incorporation of the dioxolane moiety enhances the compound's efficacy against bacterial strains. In vitro tests have revealed that (S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as an important building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functional group modifications. For example, it can be used to synthesize more complex heterocycles that are valuable in pharmaceutical development .

Reagent in Chemical Reactions

(S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine can act as a reagent in reactions such as nucleophilic substitutions and cycloadditions. Its reactivity profile makes it suitable for producing diverse chemical entities .

Material Science

Polymer Chemistry

The incorporation of (S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine into polymer matrices has been explored for enhancing material properties. Its presence can improve thermal stability and mechanical strength of polymers used in various applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated against breast cancer cell lines | Induced apoptosis with IC50 values indicating efficacy |

| Antimicrobial Testing | Against E. coli and Staphylococcus aureus | Showed significant inhibition zones compared to control |

| Synthesis of Heterocycles | Used as a precursor for synthesizing novel compounds | Successfully synthesized derivatives with improved biological activity |

Mechanism of Action

The mechanism of action of (S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related pyrazole derivatives:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Chirality : The target compound’s (S)-configuration distinguishes it from achiral analogs (e.g., pyran derivatives in ), making it valuable for enantioselective synthesis or asymmetric catalysis .

Solubility and Stability: The dioxolane ring improves solubility compared to non-ether analogs (e.g., pyrazole-carboxylic acid in ). However, oxadiazole-containing compounds may exhibit superior thermal stability.

Commercial Viability: Unlike the discontinued target compound , derivatives like thieno-pyrimidine hybrids are actively researched, indicating broader industrial interest.

Biological Relevance : Pyridinyl and pyrimidine-containing analogs (e.g., ) are more likely to exhibit pharmacological activity due to extended aromatic systems and hydrogen-bonding capabilities.

Biological Activity

(S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure features a pyrazole ring substituted with a dioxolane moiety, which is significant for its biological interactions. The molecular formula is , and its molecular weight is approximately 208.26 g/mol. The presence of the dioxolane group may enhance the compound's solubility and stability in biological systems.

Synthesis

The synthesis of (S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes the formation of the dioxolane ring followed by the introduction of the pyrazole moiety through condensation reactions.

Antimicrobial Activity

Research has indicated that compounds containing dioxolane structures exhibit notable antimicrobial properties. A study on similar dioxolane derivatives demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 625 - 1250 |

| Compound B | P. aeruginosa | 500 |

| (S)-1 | E. faecalis | 625 |

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for various compounds related to the dioxolane structure, indicating that (S)-1 exhibits promising antibacterial activity.

Antifungal Activity

In addition to antibacterial effects, compounds with similar structures have shown antifungal activity against Candida albicans. The antifungal efficacy was assessed through disk diffusion methods, revealing zones of inhibition that suggest potential therapeutic applications .

Case Study 1: Antibacterial Screening

In a recent study, a series of dioxolane derivatives were synthesized and screened for their antibacterial properties. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity against gram-positive bacteria. The study highlighted the importance of structural modifications in optimizing biological activity .

Case Study 2: Docking Studies

Molecular docking studies conducted on (S)-1 revealed potential interactions with bacterial enzymes, suggesting a mechanism of action that involves inhibition of essential metabolic pathways. The binding affinity was evaluated using computational methods, providing insights into how structural features influence biological activity .

Q & A

Q. What are the optimal synthetic routes for (S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine, and what purification techniques ensure high yield and purity?

Answer: The synthesis typically involves coupling a pyrazole precursor with a chiral dioxolane derivative. A method adapted from related compounds (e.g., ) includes:

- Step 1: Reacting a pyrazole intermediate (e.g., 3-amino-1H-pyrazole) with (S)-2,2-dimethyl-1,3-dioxolane-4-ylmethyl bromide under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in DMF with K₂CO₃ as base at 35–50°C for 24–48 hours.

- Step 2: Purification via column chromatography (e.g., ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the enantiomerically pure product.

Key Considerations: - Monitor reaction progress using TLC (silica gel, UV detection).

- Optimize solvent polarity during chromatography to resolve diastereomers.

- Validate enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

Answer:

- ¹H/¹³C NMR:

- Identify the pyrazole NH₂ group (δ 5.8–6.2 ppm, broad singlet) and dioxolane methyl groups (δ 1.3–1.5 ppm, singlet).

- Confirm stereochemistry via coupling constants (e.g., J = 6–8 Hz for vicinal protons in the dioxolane ring).

- HRMS (ESI):

- Expect [M+H]⁺ at m/z 240.1352 (C₁₀H₁₇N₃O₂).

- IR:

- N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) from the dioxolane group .

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refinement protocols determine the absolute configuration of the chiral center?

Answer:

- Crystallization: Grow single crystals via slow evaporation of a saturated ethanol solution.

- Data Collection: Use a Bruker D8 Venture diffractometer (MoKα radiation, λ = 0.71073 Å) at 296 K.

- Structure Refinement:

Q. How do computational methods like DFT contribute to understanding electronic structure and hydrogen-bonding interactions?

Answer:

- DFT Setup: Use B3LYP/6-311G(d,p) to optimize geometry and calculate electrostatic potential (ESP) surfaces.

- Key Findings:

- Electron-deficient regions near the pyrazole NH₂ group facilitate hydrogen bonding (N–H⋯O/N interactions).

- HOMO-LUMO gap (~4.5 eV) suggests moderate reactivity, consistent with experimental observations of stability.

- Validation: Compare computed bond lengths/angles with X-ray data (e.g., C–N bond: 1.34 Å calc. vs. 1.33 Å expt.) .

Q. How can researchers resolve contradictions between experimental and computational data (e.g., bond lengths, angles)?

Answer:

- Source Analysis:

- Experimental errors: Check for thermal motion (ADP values) and twinning in crystallography.

- Computational limitations: Assess basis set adequacy (e.g., 6-311G(d,p) vs. def2-TZVP).

- Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.